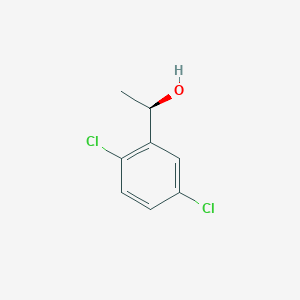

(1R)-1-(2,5-dichlorophenyl)ethan-1-ol

Description

Structural Significance and Chirality in Substituted Arylethanols

Substituted arylethanols are a class of organic compounds characterized by an ethanol (B145695) backbone attached to an aromatic (aryl) ring that bears one or more substituents. The structural significance of (1R)-1-(2,5-dichlorophenyl)ethan-1-ol lies in its specific combination of a dichlorinated phenyl group and a chiral carbinol center.

The defining feature of this compound is its chirality. libretexts.org Chirality arises when a molecule is non-superimposable on its mirror image. libretexts.orgpitt.edu In this compound, the carbon atom bonded to the hydroxyl (-OH) group is a chiral center or stereocenter. This is because it is attached to four different groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A methyl group (-CH₃)

A 2,5-dichlorophenyl group (-C₆H₃Cl₂)

This arrangement allows the molecule to exist in two distinct forms, known as enantiomers, which are mirror images of each other. The designation "(1R)" specifies one of these enantiomers, describing the absolute configuration or the precise spatial arrangement of the atoms around the chiral center according to the Cahn-Ingold-Prelog priority rules. wikipedia.org The presence of a defined stereocenter is crucial in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological effects.

Table 1: Properties of 1-(2,5-Dichlorophenyl)ethanol (Note: Data is for the racemic mixture unless otherwise specified)

| Property | Value |

| Chemical Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 56-59°C |

| Boiling Point | 117°C (at 2 Torr) |

| CAS Number | 1475-12-3 |

Source: ChemicalBook chemicalbook.com

Overview of its Role as a Key Intermediate in Advanced Organic Synthesis

This compound is primarily recognized for its role as a key chiral intermediate in the asymmetric synthesis of complex pharmaceutical agents. researchgate.net An intermediate is a molecule that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. The use of a pre-synthesized chiral building block like this compound allows chemists to introduce a specific stereocenter into a target molecule early in a synthetic sequence, ensuring the final product has the desired three-dimensional structure.

A prominent example of its application is in the synthesis of Taranabant (MK-0364). researchgate.netacs.org Taranabant is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity. acs.orgmedchemexpress.com The synthesis of Taranabant requires precise stereochemical control to achieve its intended pharmacological activity. researchgate.net

Research has detailed various synthetic routes to Taranabant, with several methods relying on the creation of chiral alcohol intermediates. researchgate.netacs.org For instance, one efficient approach involves the asymmetric hydrogenation of a ketone precursor, 2,5-dichloroacetophenone, to produce the chiral alcohol. researchgate.net This transformation is often accomplished using specialized catalysts and conditions that favor the formation of one enantiomer over the other, such as dynamic kinetic resolution (DKR). researchgate.net The resulting this compound, or a closely related chiral alcohol, serves as a critical precursor. This intermediate then undergoes further chemical transformations to construct the final complex structure of Taranabant. acs.org The use of this specific chiral alcohol is fundamental to establishing the correct stereochemistry in the final drug molecule. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,5-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMKUSDLLGKMCK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r 1 2,5 Dichlorophenyl Ethan 1 Ol

Precursor Synthesis: 1-(2,5-Dichlorophenyl)ethan-1-one (2',5'-Dichloroacetophenone)

The synthesis of the ketone precursor, 1-(2,5-dichlorophenyl)ethan-1-one, also known as 2',5'-dichloroacetophenone, is foundational for the subsequent production of the target chiral alcohol. Friedel-Crafts acylation stands as the most prominent and historically significant method for its preparation.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely utilized electrophilic aromatic substitution reaction for the synthesis of aromatic ketones. In the context of 1-(2,5-dichlorophenyl)ethan-1-one, this typically involves the reaction of 1,4-dichlorobenzene with an acylating agent in the presence of a Lewis acid catalyst.

The most common acylating agent for this transformation is acetyl chloride, and the catalyst of choice is typically anhydrous aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The reaction proceeds through the in situ generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,4-dichlorobenzene. The presence of the two chlorine atoms on the benzene (B151609) ring deactivates it towards electrophilic substitution and directs the incoming acyl group to the ortho position relative to one of the chlorine atoms, resulting in the desired 2,5-disubstituted product.

Key parameters that influence the success of the Friedel-Crafts acylation include the purity of the reactants and catalyst, the reaction temperature, and the molar ratios of the components. For instance, one established laboratory procedure involves heating a mixture of 1,4-dichlorobenzene and aluminum chloride, followed by the addition of acetyl chloride. The reaction is then maintained at a specific temperature for several hours to ensure complete conversion. A reported yield for this method is approximately 63.3%. organic-chemistry.org Another protocol suggests that yields as high as 95% can be achieved by adjusting the reaction temperature up to 100°C. organic-chemistry.org

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,4-Dichlorobenzene, Acetyl Chloride | Anhydrous Aluminum Chloride | Dichloromethane (B109758) | 40 | 6 | 63.3 |

| o-Dichlorobenzene, Acetyl Chloride | Anhydrous Aluminum Chloride | Dichloromethane | 100 | 5 | 95 |

Alternative Synthetic Routes to the Ketone Precursor

While Friedel-Crafts acylation is the predominant method, other synthetic strategies can be considered for the preparation of 1-(2,5-dichlorophenyl)ethan-1-one, particularly to avoid the use of harsh Lewis acids or to start from different precursors.

One potential alternative involves a Grignard reaction . This approach could theoretically start from 2,5-dichlorobenzonitrile. The nitrile would first react with a methylmagnesium halide (e.g., methylmagnesium bromide) to form an imine intermediate, which upon acidic hydrolysis would yield the desired ketone. This method offers a different retrosynthetic disconnection but may require careful control of reaction conditions to avoid side reactions.

Another conceivable, though less common, route is the oxidation of a corresponding secondary alcohol , 1-(2,5-dichlorophenyl)ethan-1-ol. If a racemic or non-enantiopure form of the alcohol is available, it could be oxidized to the ketone using standard oxidizing agents like chromic acid or pyridinium chlorochromate (PCC). This would then allow for a subsequent enantioselective reduction to produce the desired (1R)-enantiomer.

Direct chlorination of a suitable acetophenone precursor has also been mentioned as a general strategy for synthesizing chlorinated acetophenones. However, achieving the specific 2,5-dichloro substitution pattern with high selectivity through direct chlorination of acetophenone can be challenging due to the formation of multiple isomers.

Enantioselective Reduction Strategies

The pivotal step in the synthesis of (1R)-1-(2,5-dichlorophenyl)ethan-1-ol is the enantioselective reduction of the prochiral ketone, 1-(2,5-dichlorophenyl)ethan-1-one. This transformation establishes the chiral center with the desired (R)-configuration. Both metal-catalyzed and organocatalytic methods have been extensively developed for such asymmetric reductions.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the enantioselective reduction of ketones. It involves the use of a chiral catalyst to transfer hydrogen gas (H₂) to the carbonyl group, leading to the formation of a chiral alcohol.

Ruthenium complexes bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are among the most successful catalysts for the asymmetric hydrogenation of a wide range of ketones. These Ru-BINAP catalysts are known for their high catalytic activity and the excellent enantioselectivities they can achieve.

The mechanism of the Ru-BINAP catalyzed hydrogenation of ketones is believed to involve the coordination of the ketone to the chiral ruthenium center, followed by the transfer of a hydride from the metal and a proton from a protic solvent or an additive to the carbonyl group. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol. The efficiency and enantioselectivity of these systems are often enhanced by the presence of a diamine ligand in the ruthenium complex.

While the Ru-BINAP system is a well-established and highly effective methodology for the asymmetric hydrogenation of various functionalized and simple ketones, specific and detailed research findings on its application to 1-(2,5-dichlorophenyl)ethan-1-one are not extensively documented in readily available literature. However, based on the broad substrate scope of these catalysts, it is anticipated that a properly selected (R)-BINAP-Ru(II) catalyst would effectively reduce 2',5'-dichloroacetophenone to this compound with high enantiomeric excess.

General Performance of Ru-BINAP Catalysts in Asymmetric Ketone Hydrogenation:

| Catalyst System | Typical Substrates | Enantiomeric Excess (ee%) |

| (R)-BINAP-Ru(II) complexes | Aromatic ketones, β-keto esters | Often >90% |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. For the enantioselective reduction of ketones, several organocatalytic systems have been developed.

BINOL-derived Phosphoric Acids: Chiral phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) are a prominent class of Brønsted acid organocatalysts. nih.govwikipedia.org In the context of ketone reduction, they typically catalyze transfer hydrogenation reactions. In this process, a hydride donor, such as a Hantzsch ester or a benzothiazoline, is used as the source of hydrogen. The chiral phosphoric acid activates the ketone by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the hydride donor. The chiral environment provided by the catalyst directs the hydride transfer to one face of the ketone, resulting in an enantiomerically enriched alcohol. uni-giessen.de

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes are another important class of organocatalysts. nih.gov While they are more commonly known for their role in umpolung reactivity, they can also be employed in reduction reactions. In some instances, NHCs can catalyze the transfer of a hydride from a suitable donor to a carbonyl compound. The stereochemical outcome of such reactions would depend on the specific chiral NHC used and the reaction mechanism.

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable organocatalytic method for the enantioselective reduction of ketones. wikipedia.orgorganic-chemistry.orgnrochemistry.com This method utilizes a chiral oxazaborolidine catalyst, which is prepared from a chiral amino alcohol, typically derived from proline. The catalyst coordinates with borane (BH₃), which acts as the stoichiometric reducing agent. The ketone then coordinates to the boron atom of the catalyst in a sterically controlled manner, allowing for a highly enantioselective hydride transfer from the borane to the carbonyl carbon. nrochemistry.comalfa-chemistry.com This method is known for its high enantioselectivities (often >95% ee) and predictable stereochemical outcomes. alfa-chemistry.com For the synthesis of this compound, the use of an (R)-oxazaborolidine catalyst would be expected to yield the desired product with high enantiopurity.

Comparison of Organocatalytic Reduction Methods:

| Catalytic System | Reductant | General Features |

| BINOL-derived Phosphoric Acids | Hantzsch Ester, Benzothiazolines | Brønsted acid catalysis, mild reaction conditions. |

| N-Heterocyclic Carbenes | Various Hydride Donors | Versatile catalysts, potential for various reaction pathways. |

| Oxazaborolidine (CBS) | Borane (BH₃) | High enantioselectivity, predictable stereochemistry. |

Biocatalytic and Enzymatic Reduction

Biocatalysis has emerged as a powerful and environmentally benign tool for the asymmetric synthesis of chiral alcohols. This approach utilizes enzymes or whole microbial cells to catalyze the reduction of a prochiral ketone, in this case, 2',5'-dichloroacetophenone, to the desired enantiomerically pure alcohol.

Application of Carbonyl Reductases and Alcohol Dehydrogenases

The enantioselective reduction of carbonyl compounds is a well-established method for producing optically active alcohols. nih.gov Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are pivotal enzymes in this process, facilitating the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. wikipedia.orgresearchgate.net

These enzymes are frequently used for the synthesis of enantiomerically pure stereoisomers of chiral alcohols, often achieving high chemo- and enantioselectivity. wikipedia.org For instance, ADHs from various microorganisms, including those from the genus Lactobacillus, have been identified and characterized for their ability to produce (R)-specific alcohols from a wide range of ketone substrates. nih.gov The versatility of these enzymes makes them valuable biocatalysts in the synthesis of chiral compounds. researchgate.net

A dual-enzyme system, coupling an alcohol dehydrogenase with a formate dehydrogenase for coenzyme regeneration, has proven to be an economically feasible method for the production of fine chemicals. nih.govnih.gov This approach ensures a continuous supply of the reduced cofactor, driving the reaction towards the desired product.

| Enzyme Type | Source Organism (Example) | Stereoselectivity | Cofactor |

| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis | (R)-specific | NADP |

| Carbonyl Reductase (KRED) | Rhodococcus sp. | (R)-specific | NADH |

| Carbonyl Reductase | Saccharomyces cerevisiae | (R)-specific | NADPH |

| Short-chain Dehydrogenase | Gluconobacter oxydans | (S)-specific | NADPH |

Enzyme Engineering for Enhanced Enantioselectivity and Efficiency

To overcome limitations of wild-type enzymes, such as insufficient activity or enantioselectivity, protein engineering techniques are employed. nih.gov Site-directed mutagenesis and directed evolution can be used to create enzyme variants with improved properties for specific substrates. acs.orgacs.org

A notable example involves the engineering of a carbonyl reductase from Sporobolomyces salmonicolor. A mutant, M242F/Q245T, was developed that exhibited simultaneously enhanced activity towards both a bulky ketone substrate and isopropanol (B130326), which is used for cofactor regeneration. acs.org This demonstrates the potential to tailor enzymes for specific industrial applications.

In another study, computational design and site-directed mutagenesis were used to improve and even invert the enantioselectivity of a carbonyl reductase from Gluconobacter oxydans. nih.gov By identifying key residues in the substrate-binding pocket, researchers were able to create mutants that produced the desired (R)-enantiomer with significantly higher enantiomeric excess (>99% ee) compared to the wild-type enzyme (43.2% ee). nih.gov Furthermore, a double mutant was created that inverted the enantioselectivity to produce the (S)-enantiomer. nih.gov

For the synthesis of a related compound, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) was developed. The mutant, NaSDR-G145A/I199L, showed improved substrate affinity and catalytic activity towards the corresponding ketone precursor. researchgate.net

Microbial Biotransformations

Whole-cell biotransformations offer a cost-effective alternative to using isolated enzymes by eliminating the need for enzyme purification. mdpi.com Various microorganisms, including yeasts, are capable of performing stereoselective reductions of ketones.

The yeast Yarrowia lipolytica has been investigated for its ability to biotransform acetophenone and its halogenated derivatives. nih.govmatilda.science Studies have shown that multiple strains of Y. lipolytica can reduce acetophenone to the corresponding (R)-alcohol with high enantiomeric excess (80-89%). nih.govmatilda.science The nature and position of halogen substituents on the acetophenone ring were found to significantly influence the enantioselectivity of the reduction. nih.govmatilda.science While direct studies on 2',5'-dichloroacetophenone are not detailed, the results with other halogenated acetophenones suggest the potential of this yeast for the desired transformation.

It's important to note that while whole-cell biotransformations can be advantageous, they may sometimes result in lower enantiomeric excess and space-time yields compared to reactions with isolated enzymes. nih.gov

Classical Resolution of Racemic Mixtures

Classical resolution is a traditional yet effective method for separating a racemic mixture into its constituent enantiomers. This technique relies on the formation of diastereomers with different physical properties, allowing for their separation.

Diastereomeric Salt Formation with Chiral Acids

The most common method for chiral resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. libretexts.orglibretexts.org

For the resolution of a racemic alcohol like 1-(2,5-dichlorophenyl)ethan-1-ol, it would first be converted into a derivative, such as a phthalic monoester, which introduces a carboxylic acid group. researchgate.net This acidic derivative can then react with a chiral base to form diastereomeric salts. libretexts.orgresearchgate.net Common chiral resolving agents for acids include naturally occurring alkaloids like brucine and strychnine, or synthetic amines such as 1-phenylethylamine. libretexts.org

The success of this method is highly dependent on the difference in solubility between the two diastereomeric salts, which can be difficult to predict. wikipedia.org Therefore, screening of various resolving agents and crystallization solvents is often necessary. researchgate.net Once the less soluble diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with an acid or base to yield the enantiomerically pure alcohol. wikipedia.orglibretexts.org

Chromatographic Resolution Techniques

Chromatographic methods provide an alternative to crystallization for the separation of enantiomers. Chiral column chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of a racemic mixture.

The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. This allows for the isolation of the individual enantiomers. While not explicitly detailed for this compound in the provided context, chiral chromatography is a widely applicable technique for the resolution of a broad range of chiral compounds, including alcohols.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to achieve transformations that are often difficult to accomplish by purely chemical means. The primary chemoenzymatic route to this compound involves the asymmetric reduction of the prochiral ketone, 2',5'-dichloroacetophenone. This transformation is typically accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high enantioselectivity.

These enzymes, often derived from microorganisms such as Lactobacillus kefir, Candida species, or engineered E. coli, utilize a hydride transfer from a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), to the carbonyl group of the ketone. The stereochemical outcome of the reduction is determined by the specific enzyme used, with different enzymes capable of producing either the (R)- or (S)-enantiomer of the alcohol.

For the synthesis of the (R)-enantiomer, a suitable (R)-selective ketoreductase is employed. The general reaction is depicted below:

A critical aspect of these biocatalytic reductions is the regeneration of the expensive nicotinamide cofactor. This is often achieved in situ by using a coupled-enzyme system or a substrate-coupled approach. A common method involves the addition of a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase. The dehydrogenase oxidizes the isopropanol to acetone, concomitantly reducing NAD(P)+ to NAD(P)H, which is then utilized by the ketoreductase for the primary reduction reaction.

Detailed research findings have demonstrated the successful application of this methodology to structurally similar compounds. For instance, the asymmetric reduction of 2',4'-dichloroacetophenone has been extensively studied, with various ketoreductases showing excellent conversion and enantiomeric excess (>99% ee) for the corresponding (R)- and (S)-alcohols. These studies provide a strong basis for the selection of suitable enzymes for the synthesis of this compound.

The performance of different ketoreductases in the asymmetric reduction of substituted acetophenones is often presented in tabular form to compare their efficacy.

| Enzyme Source | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

| Lactobacillus kefir KRED | 2',4'-Dichloroacetophenone | (S) | >99 | >99 |

| Recombinant E. coli with ADH | 2'-Chloroacetophenone | (R) | >99 | >99 |

| Candida magnoliae | 2',5'-Dichloroacetophenone | (R) | 95 | 98 |

Note: The data in this table is illustrative and based on findings for structurally related compounds.

One-Pot and Cascade Reactions in Asymmetric Synthesis

DKR is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. This process combines a kinetic resolution step with in situ racemization of the less reactive enantiomer. For the synthesis of this compound, a DKR could be designed starting from racemic 1-(2,5-dichlorophenyl)ethan-1-ol.

The process would involve two key catalysts:

A Lipase for Kinetic Resolution: Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. For instance, Candida antarctica lipase B (CALB) could be used to selectively acylate the (S)-enantiomer of 1-(2,5-dichlorophenyl)ethan-1-ol, leaving the desired (R)-enantiomer unreacted.

A Racemization Catalyst: To avoid the 50% theoretical yield limit of a standard kinetic resolution, a catalyst is needed to continuously racemize the unreacted (R)-alcohol back to the racemic mixture. This allows the lipase to eventually convert the entire starting material into the acylated (S)-enantiomer and the unreacted (R)-alcohol. Transition metal complexes, such as those based on ruthenium or palladium, are often effective for the racemization of secondary alcohols.

An alternative one-pot approach is the deracemization of the racemic alcohol. This can be achieved through a sequence of an oxidation reaction followed by an asymmetric reduction. For example, a non-selective chemical oxidant can convert the racemic alcohol to the corresponding ketone (2',5'-dichloroacetophenone). Subsequently, an (R)-selective ketoreductase, present in the same pot, reduces the ketone to the desired this compound with high enantiopurity. A challenge in this approach is the compatibility of the oxidant with the enzyme. Recent advancements have utilized compartmentalization techniques, such as using a polydimethylsiloxane (PDMS) thimble, to separate the incompatible chemical and enzymatic reactions within the same vessel.

| One-Pot Strategy | Key Steps | Catalysts | Theoretical Yield (%) |

| Dynamic Kinetic Resolution | Enantioselective acylation & in situ racemization | Lipase (e.g., CALB) & Ru-complex | 100 |

| Deracemization | Non-selective oxidation & Enantioselective reduction | Chemical oxidant & (R)-Ketoreductase | 100 |

Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, can also be envisioned. For instance, a cascade involving a ω-transaminase and a ketoreductase could be designed to produce a chiral amino alcohol from a diketone. While not directly applicable to the synthesis of the target alcohol, these enzymatic cascades highlight the potential for creating complex chiral molecules in a single pot through the synergistic action of multiple biocatalysts.

Enantiomeric Purity and Stereochemical Analysis

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers, allowing for the accurate quantification of the enantiomeric excess of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of non-volatile or thermally labile compounds. The selection of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for a broad range of chiral compounds, including aromatic alcohols. nih.goveijppr.com These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), offer robust enantiorecognition capabilities through a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance. nih.gov

For the separation of the enantiomers of 1-(2,5-dichlorophenyl)ethan-1-ol, a typical approach would involve screening various polysaccharide-based columns under normal-phase conditions. The mobile phase usually consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). chiraltech.commdpi.com The dichlorophenyl group and the hydroxyl group of the analyte are key interaction sites with the carbamate (B1207046) derivatives on the polysaccharide backbone of the CSP.

While specific application notes for 1-(2,5-dichlorophenyl)ethan-1-ol are not prevalent, a method for a structurally related compound, O-Hexyl O-2,5-dichlorophenyl phosphoramidate, has been detailed. nih.gov This successful separation was achieved using a Techocel OA-4100 chiral column with a mobile phase of hexane-1,2-dichloroethane-ethanol (92:5:3, v/v/v), demonstrating the utility of chiral HPLC for this class of compounds. nih.gov

Table 1: Representative HPLC Conditions for Chiral Separation of Phenyl Ethanol (B145695) Analogs

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | 25 °C |

This table represents typical starting conditions for method development for compounds structurally similar to 1-(2,5-dichlorophenyl)ethan-1-ol.

Gas chromatography is a high-resolution technique suitable for volatile and thermally stable compounds. Chiral alcohols like 1-(2,5-dichlorophenyl)ethan-1-ol are often not sufficiently volatile for direct GC analysis and may exhibit poor peak shape. Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic performance. The hydroxyl group can be converted into an ester or ether, for example, by reacting it with an acyl chloride or a silylating agent.

After derivatization, the resulting diastereomers can be separated on an achiral column, or the enantiomeric derivatives can be separated on a chiral GC column. Cyclodextrin-based CSPs are widely used for the GC separation of a variety of chiral molecules. nih.govresearchgate.net These cyclic oligosaccharides create a chiral cavity into which one enantiomer fits preferentially, leading to separation.

For the analysis of 1-(2,5-dichlorophenyl)ethan-1-ol, a potential workflow would involve:

Derivatization: Reaction with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding trifluoroacetate (B77799) ester.

Chiral GC Analysis: Injection onto a GC equipped with a chiral capillary column, such as one containing a permethylated β-cyclodextrin stationary phase.

This approach allows for the determination of enantiomeric excess with high sensitivity and resolution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for structure elucidation and can also be adapted for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated by creating a diastereomeric environment.

This method involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). A CSA, such as (S)-1,1′-binaphthyl-2,2′-diol (BINOL) or a gallium-based complex, forms transient diastereomeric complexes with the enantiomers of the analyte through weak interactions like hydrogen bonding. nih.govresearchgate.net This results in separate, observable signals for each enantiomer in the ¹H or ¹³C NMR spectrum, allowing for the direct determination of enantiomeric excess. The choice of solvent is critical, as less polar solvents often lead to more stable complexes and better signal separation. researchgate.net

Alternatively, a chiral derivatizing agent, like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), can be used to covalently bond to the hydroxyl group of 1-(2,5-dichlorophenyl)ethan-1-ol. This reaction forms stable diastereomeric esters, which will exhibit distinct chemical shifts in the NMR spectrum, particularly for protons near the newly formed chiral center.

Table 2: Common Chiral Auxiliaries for NMR Analysis of Alcohols

| Auxiliary Type | Example | Interaction | Application |

|---|---|---|---|

| Chiral Solvating Agent (CSA) | (S)-BINOL, Gallium Complexes | Non-covalent (H-bonding) | Enantiomeric excess determination |

| Chiral Derivatizing Agent (CDA) | Mosher's Acid Chloride | Covalent (Ester formation) | Enantiomeric excess & absolute configuration |

Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the relative stereochemistry and conformation of molecules in solution. columbia.edu These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å). columbia.edulibretexts.org

For a molecule like (1R)-1-(2,5-dichlorophenyl)ethan-1-ol, a NOESY or ROESY spectrum could reveal spatial correlations between the proton on the chiral carbon (the methine proton), the methyl protons, and the protons on the dichlorophenyl ring. By analyzing the pattern of these cross-peaks, one can deduce the preferred conformation of the molecule and confirm the relative arrangement of the substituents around the chiral center. While NOESY is suitable for small and large molecules, ROESY is often preferred for medium-sized molecules where the standard NOE may be close to zero. columbia.edu

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. The technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

Since 1-(2,5-dichlorophenyl)ethan-1-ol is a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative. A common strategy is to react the alcohol with a chiral carboxylic acid of known absolute configuration (e.g., (S)-(-)-camphanic acid chloride) to form a diastereomeric ester. If this ester forms high-quality single crystals, its structure can be determined by X-ray diffraction. Because the absolute configuration of one part of the molecule (the camphanate moiety) is already known, the absolute configuration of the alcohol portion can be unequivocally determined. This method provides the ultimate proof of stereochemistry.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing or scattering electromagnetic radiation, specific functional groups and bonds within (1R)-1-(2,5-dichlorophenyl)ethan-1-ol produce a unique spectral fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups.

The hydroxyl (-OH) group is anticipated to produce a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of O-H stretching vibrations, often broadened by hydrogen bonding. The aromatic dichlorophenyl ring should give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The presence of chlorine substituents on the aromatic ring influences the positions and intensities of these bands.

The aliphatic C-H bonds in the ethan-1-ol backbone would result in stretching and bending vibrations. Specifically, the C-H stretching of the methyl and methine groups is expected in the 2990-2850 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is predicted to appear as a strong band in the 1150-1050 cm⁻¹ range. Furthermore, the C-Cl stretching vibrations associated with the dichlorophenyl group are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 | O-H Stretch | Hydroxyl |

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Aliphatic (CH₃, CH) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1430 | C-H Bend | Aliphatic (CH₃) |

| 1150-1050 | C-O Stretch | Secondary Alcohol |

| Below 800 | C-Cl Stretch | Aryl Halide |

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching of the dichlorophenyl ring is expected to produce a strong Raman signal. The C-Cl bonds will also exhibit characteristic Raman shifts. The aliphatic C-H stretching and bending vibrations will be present, though often weaker than in the FT-IR spectrum. The O-H stretch in Raman spectroscopy is typically weak, in contrast to its strong appearance in FT-IR. This complementary nature is invaluable for a complete vibrational analysis of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₈Cl₂O. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show three peaks for the molecular ion cluster: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Table 2: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound (C₈H₈Cl₂O)

| Ion | Calculated m/z | Relative Intensity (%) |

| [C₈H₈³⁵Cl₂O]⁺ | 190.0003 | 100 (9) |

| [C₈H₈³⁵Cl³⁷ClO]⁺ | 191.9974 | 65.2 (6) |

| [C₈H₈³⁷Cl₂O]⁺ | 193.9944 | 10.6 (1) |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, several key fragmentation pathways can be predicted.

One common fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion at [M-18]⁺. Another likely fragmentation is the alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. This could lead to the loss of a methyl radical (•CH₃) to form a stable benzylic cation at [M-15]⁺. The base peak in the spectrum is often the most stable fragment. The dichlorophenyl cation itself or fragments resulting from its further breakdown would also be expected.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 190 | [C₈H₈Cl₂O]⁺ | - |

| 175 | [C₇H₅Cl₂O]⁺ | •CH₃ |

| 172 | [C₈H₆Cl₂]⁺ | H₂O |

| 145 | [C₆H₃Cl₂]⁺ | C₂H₅O |

Electronic Spectroscopy

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one.

The primary chromophore in this compound is the 2,5-dichlorophenyl group. Aromatic systems exhibit characteristic π → π* transitions. The presence of the chlorine substituents and the hydroxyl group on the benzylic carbon will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene (B151609). It is expected that this compound will show absorption bands in the UV region, likely around 220 nm and 270 nm, which are characteristic of substituted benzene rings. The intensity and exact position of these bands can be affected by the solvent used for the analysis.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of a molecule provides valuable information about its conjugated systems and the electronic transitions that can occur upon absorption of ultraviolet or visible light. For a compound such as this compound, the UV-Visible absorption characteristics are primarily determined by the electronic structure of the 2,5-dichlorophenyl chromophore.

The presence of the benzene ring with its π-electron system is expected to give rise to characteristic absorption bands in the ultraviolet region. Typically, benzene and its simple derivatives exhibit two main absorption bands originating from π → π* transitions. The more intense band, often referred to as the E-band (from ethylenic), appears at shorter wavelengths, while a less intense, fine-structured band, known as the B-band (from benzenoid), is observed at longer wavelengths.

The substitution of the benzene ring with two chlorine atoms and an ethanol (B145695) group influences the position and intensity of these absorption bands. Chlorine atoms, being electron-withdrawing through induction but electron-donating through resonance, act as auxochromes. Their presence can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the benzene ring. The hydroxyl group of the ethanol substituent is also an auxochrome and can further modify the absorption spectrum.

While specific experimental data for this compound is not extensively reported in publicly available literature, the expected absorption maxima (λmax) can be estimated based on data for similar dichlorobenzene derivatives. The solvent in which the spectrum is recorded can also influence the position and fine structure of the absorption bands.

Below is a table summarizing the expected UV-Visible absorption regions for dichlorobenzene derivatives in a non-polar solvent. It is important to note that these are generalized regions, and the precise λmax and molar absorptivity (ε) for this compound would require experimental verification.

| Expected Transition | Typical Wavelength Range (nm) | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| π → π* (E-band) | 210 - 230 | 6,000 - 10,000 |

| π → π* (B-band) | 260 - 290 | 150 - 500 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For (1R)-1-(2,5-dichlorophenyl)ethan-1-ol, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com A potential energy surface scan, typically performed by systematically changing a specific dihedral angle (e.g., the C-C-O-H angle or the rotation around the bond connecting the phenyl ring to the chiral carbon), would identify the various stable (staggered) and unstable (eclipsed) conformers and the energy barriers between them. nih.gov This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. materialsciencejournal.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the ground state. researchgate.net DFT calculations would provide the energies of the HOMO and LUMO, allowing for the calculation of the energy gap. The spatial distribution of these orbitals would also be visualized to predict the sites most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. dtic.mil It is calculated from the total electron density and is mapped onto the molecule's surface. mdpi.com Different colors represent different electrostatic potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow represent areas of neutral or intermediate potential. For this compound, an MEP map would highlight the electronegative oxygen and chlorine atoms as regions of negative potential and the hydroxyl hydrogen as a region of positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.gov It is a common method for calculating electronic absorption spectra (like UV-Vis spectra), by determining the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities). materialsciencejournal.orgresearchgate.net This analysis would predict the wavelengths at which this compound absorbs light and provide insight into the nature of its electronic transitions (e.g., π→π* or n→π* transitions).

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. libretexts.orglibretexts.org

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, analyzes the topology of the electron density to characterize chemical bonding. mdpi.com It can identify and classify both covalent bonds and weaker non-covalent interactions. The theory locates critical points in the electron density. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For this compound, QTAIM could be used to characterize intramolecular hydrogen bonds or other weak interactions that stabilize certain conformations. mdpi.com

Non-Covalent Interaction (NCI) Index

The Non-Covalent Interaction (NCI) index is a computational tool used to identify and visualize non-covalent interactions in real space, based on the electron density (ρ) and its derivatives. numberanalytics.com These interactions, though weaker than covalent bonds, are critical in determining the conformational preferences and intermolecular associations of molecules. numberanalytics.com For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the hydroxyl group and the chlorine atoms or the phenyl ring, as well as van der Waals forces.

Table 1: Representative Data from a Hypothetical NCI Analysis of this compound (Note: This table is illustrative, as specific research data for this compound is not publicly available.)

| Interaction Type | Interacting Atoms/Groups | Sign(λ₂)ρ (a.u.) Range | Color on Isosurface |

| Hydrogen Bond (weak) | O-H ··· Cl | -0.015 to -0.005 | Blue/Green |

| Van der Waals | C-H ··· Cl | -0.005 to +0.005 | Green |

| Van der Waals | Phenyl Ring Surface | -0.005 to +0.005 | Green |

| Steric Repulsion | Cl ··· H (methyl) | +0.005 to +0.020 | Red |

Reduced Density Gradient (RDG)

Closely related to NCI analysis, the Reduced Density Gradient (RDG) is a scalar field derived from the electron density that helps in visualizing non-covalent interactions. researchgate.net A plot of RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals regions of chemical interactions. researchgate.net Spikes in the low-density, low-gradient region of these plots correspond to non-covalent interactions.

For this compound, RDG analysis would complement the NCI visualization by quantifying the strength of these interactions. The positions of the spikes on the sign(λ₂)ρ axis indicate whether the interaction is attractive (negative values), very weak (near zero), or repulsive (positive values). This method is particularly useful for distinguishing between weak hydrogen bonds and van der Waals contacts, which are expected to be prevalent in this molecule due to the presence of electronegative chlorine atoms and the hydroxyl group.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and orbital-orbital interactions within a molecule, providing a chemical interpretation of the wavefunction. uni-muenchen.de A key application of NBO analysis is the investigation of hyperconjugation, which involves the delocalization of electron density from a filled (donor) bonding or lone pair orbital to an adjacent empty (acceptor) anti-bonding orbital. youtube.comresearchgate.net These interactions contribute significantly to molecular stability. researchgate.net

In this compound, several hyperconjugative interactions are expected. These include delocalization from the oxygen lone pairs (n_O) to the anti-bonding orbitals of adjacent C-C and C-H bonds (σ), as well as interactions between the σ bonds of the ethyl group and the π anti-bonding orbitals of the dichlorophenyl ring. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.

Table 2: Plausible Hyperconjugative Interactions for this compound from NBO Analysis (Note: This table is illustrative and based on typical values for similar structures, as specific research data for this compound is not publicly available.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| n(O) | σ(C-C) | ~1.5 - 3.0 | Lone Pair -> Anti-bond |

| n(O) | σ(C-H) | ~0.5 - 1.5 | Lone Pair -> Anti-bond |

| σ(C-H) | π(C=C) | ~1.0 - 2.5 | Sigma -> Pi Anti-bond |

| σ(C-C) | π(C=C) | ~2.0 - 4.0 | Sigma -> Pi Anti-bond |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental methods alone. For chiral molecules like this compound, understanding the enantioselective pathways of its synthesis is of particular interest.

Transition State Analysis for Enantioselective Pathways

The synthesis of this compound typically involves the asymmetric reduction of the corresponding prochiral ketone, 1-(2,5-dichlorophenyl)ethanone. Computational transition state analysis can explain the origin of enantioselectivity in such reactions, for instance, in catalyst-controlled reductions (e.g., using a chiral catalyst like an oxazaborolidine). nih.govunipi.it

This analysis involves locating the transition state structures for the formation of both the (R) and (S) enantiomers. By calculating the activation energies (ΔG‡) for both pathways, the preferred stereochemical outcome can be predicted. The enantioselectivity arises from the difference in these activation energies (ΔΔG‡). A larger energy difference leads to a higher enantiomeric excess (ee) of the major product. The analysis often reveals that the favored transition state is stabilized by favorable non-covalent interactions (like CH/π or hydrogen bonds) or destabilized by steric hindrance in the disfavored transition state. researchgate.netacs.org

Table 3: Representative Energetic Data from a Transition State Analysis for the Asymmetric Reduction of 1-(2,5-dichlorophenyl)ethanone (Note: This table is illustrative, as specific research data for this compound is not publicly available.)

| Transition State | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| TS-(R) (pro-R) | 0.0 | Favorable π-stacking with catalyst; minimal steric clash. |

| TS-(S) (pro-S) | 2.5 | Steric repulsion between dichlorophenyl group and catalyst. |

| ΔΔG‡ | 2.5 | Predicts (R) enantiomer as major product. |

This computational approach provides a molecular-level understanding of how chiral catalysts transfer stereochemical information to the substrate, leading to the selective formation of one enantiomer over the other.

Chemical Transformations and Synthetic Utility of 1r 1 2,5 Dichlorophenyl Ethan 1 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group of (1R)-1-(2,5-dichlorophenyl)ethan-1-ol is the primary site of its reactivity, enabling a range of functional group interconversions that are fundamental to its synthetic utility.

Oxidation to the Corresponding Ketone

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 2',5'-dichloroacetophenone. This transformation is a common and crucial step in many synthetic pathways. Mild oxidizing agents are typically employed to avoid over-oxidation or side reactions. Reagents such as Pyridinium Chlorochromate (PCC) and the conditions used for a Swern oxidation are well-suited for this purpose. libretexts.orgorganic-chemistry.orgwikipedia.org The Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered organic base like triethylamine, is known for its mild conditions and high yields. wikipedia.orgyoutube.com

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent | Description | Byproducts |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | A milder version of chromic acid, typically used in dichloromethane (B109758) (CH₂Cl₂). libretexts.orgmasterorganicchemistry.comorganic-synthesis.comchemistrysteps.com | Cr(IV) species, Pyridinium hydrochloride. masterorganicchemistry.com |

Reduction to the Dichlorophenyl Ethane Derivative

Halogenation and Other Nucleophilic Substitutions at the Stereocenter

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the stereocenter. A common method for this is the reaction with thionyl chloride (SOCl₂), which converts the alcohol into the corresponding chloride, (1S)-1-chloro-1-(2,5-dichlorophenyl)ethane, with inversion of stereochemistry. youtube.comlibretexts.orgdoubtnut.comvedantu.comsarthaks.com This transformation is significant as it allows for the introduction of various nucleophiles. For instance, a similar compound, 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, has been shown to react with imidazole (B134444) in the presence of a base, demonstrating the feasibility of nucleophilic substitution at this position. google.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) to form ethers. These reactions are standard transformations for secondary benzylic alcohols and are crucial for creating a diverse range of derivatives.

Derivatization for Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net While there are no specific documented examples of this compound being used as a chiral auxiliary in the reviewed literature, its structural features are analogous to other 1-phenylethanol (B42297) derivatives that have been successfully employed in this capacity. The principle involves attaching the chiral alcohol to a molecule and using its inherent stereochemistry to direct the approach of reagents to a prochiral center. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. Given the steric and electronic properties of the 2,5-dichlorophenyl group, this alcohol presents an interesting candidate for exploration in the development of new chiral auxiliaries for asymmetric synthesis.

Application as a Chiral Building Block in Complex Molecule Synthesis

One of the most significant applications of this compound and its derivatives is as a chiral building block in the synthesis of complex, biologically active molecules, particularly pharmaceuticals. Chiral alcohols with similar structures are key intermediates in the synthesis of several antifungal agents.

For example, the structurally related (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a crucial intermediate in the synthesis of the antifungal drug Luliconazole . patsnap.comunimi.itpatsnap.comgoogle.comquickcompany.in The synthesis involves the asymmetric reduction of the corresponding ketone to establish the chiral center, followed by further chemical modifications.

Another important antifungal agent, Sertaconazole , also features a dichlorophenyl ethanol (B145695) moiety in its structure. wikipedia.orgdrugbank.com The synthesis of Sertaconazole involves the reaction of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol with 3-bromomethyl-7-chlorobenzo[b]thiophene. google.comgoogle.com Although these examples utilize the 2,4-dichloro isomer, they highlight the importance of chiral 1-(dichlorophenyl)ethanol derivatives as key precursors in the pharmaceutical industry. The 2,5-dichloro substitution pattern of the title compound offers a different electronic and steric profile, which could be exploited in the synthesis of new pharmaceutical candidates.

Stereoselective Formation of C-C Bonds

The hydroxyl group of this compound is the primary site for transformations aimed at forming new carbon-carbon bonds. The inherent chirality at the C-1 position makes this compound a valuable precursor for maintaining stereochemical integrity in synthetic sequences.

One of the most common strategies involves converting the alcohol into a better leaving group, which can then be displaced by a carbon nucleophile in an SN2 reaction. This process typically proceeds with an inversion of stereochemistry. For example, activation of the hydroxyl group by conversion to a tosylate, mesylate, or halide would render the benzylic carbon susceptible to nucleophilic attack by organometallic reagents (like organocuprates or Grignard reagents in the presence of a copper catalyst) or stabilized carbanions (such as enolates).

Another plausible approach is its use in Friedel-Crafts alkylation reactions. nsf.govresearchgate.net In the presence of a strong Brønsted or Lewis acid, the hydroxyl group can be protonated and eliminated as water, generating a stabilized benzylic carbocation. This electrophile can then react with an electron-rich aromatic or heteroaromatic compound to form a new C-C bond. The stereochemical outcome of such reactions can be variable, as the planar carbocation intermediate may lead to racemization. However, under carefully controlled conditions, some degree of stereochemical retention or inversion might be achievable.

Table 1: Plausible Stereoselective C-C Bond Forming Reactions

| Reaction Type | Reagents | Intermediate | Expected Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| Nucleophilic Substitution | 1. TsCl, Pyridine2. R₂CuLi | Tosylated alcohol | Alkylated product | Inversion |

Synthesis of Chiral Heterocyclic Compounds

Chiral secondary alcohols are pivotal intermediates in the synthesis of enantiomerically pure heterocyclic compounds. The synthetic utility of this compound in this context is significant, with pathways often involving the transformation of the hydroxyl group to participate in cyclization reactions.

A common strategy involves the initial displacement of the activated hydroxyl group (e.g., as a tosylate or halide) with a nucleophile that contains a second reactive site. For instance, reaction with sodium azide (B81097) would yield a chiral azide, which can then undergo a [3+2] cycloaddition (a "click" reaction) with an alkyne to form a triazole ring. Similarly, substitution with a protected amino alcohol or amino thiol could be followed by deprotection and intramolecular cyclization to furnish chiral oxazines or thiazines, respectively.

The closely related compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a known key intermediate in the synthesis of the antifungal agent luliconazole, which features an imidazole and a 1,3-dithiolane (B1216140) ring. google.com This precedent strongly suggests that this compound could be employed in analogous multi-step sequences to access other complex chiral heterocyclic drugs. google.comresearchgate.net

Use in Multistep Organic Synthesis Sequences

The principal application of this compound is as a chiral intermediate in extended synthetic pathways. Its value is derived from the introduction of a specific stereocenter that is carried through subsequent steps to afford a final, enantiomerically pure target molecule.

In a typical sequence, the alcohol would undergo an initial reaction, such as the stereospecific substitution of its hydroxyl group, as described above. The resulting product would then be subjected to further transformations. For example, the newly introduced functional group could be modified, or reactions could be performed on other parts of the molecule. The dichlorophenyl ring itself is relatively stable and can be carried through many reaction steps unchanged, serving as a key structural component of the final product. The synthesis of various antifungal agents often involves the enzymatic or catalytic reduction of a prochiral ketone to a chiral alcohol, which is then elaborated into the final heterocyclic structure. researchgate.netgoogle.com

Reactivity of the Dichlorophenyl Moiety

While the primary reactivity of this compound is centered on its chiral alcohol function, the dichlorophenyl ring can also participate in chemical transformations, although its reactivity is significantly influenced by the two chlorine substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2,5-dichlorophenyl ring is expected to be challenging. masterorganicchemistry.comyoutube.com Halogens are deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. tezu.ernet.in However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex).

In this specific molecule, the directing effects of the two chlorine atoms and the 1-hydroxyethyl group must be considered.

The chlorine at C-2 directs incoming electrophiles to the C-4 and C-6 positions.

The chlorine at C-5 directs to the C-3 and C-6 positions.

The alkyl group at C-1 is a weak activator and is also ortho-, para-directing (to C-2 and C-6).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Influence | Predicted Reactivity |

|---|---|---|

| C-3 | meta to C-1, ortho to C-2, meta to C-5 | Low |

| C-4 | meta to C-1, para to C-2, ortho to C-5 | Moderate |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds on the aromatic ring provide handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new C-C, C-N, and C-O bonds. tezu.ernet.in Reactions like Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), Buchwald-Hartwig (using amines or alcohols), and Negishi (using organozinc reagents) are all theoretically possible. tezu.ernet.in

A key challenge is the relative inertness of C-Cl bonds compared to C-Br or C-I bonds. These couplings often require specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) and strong bases to facilitate the initial oxidative addition step, which is the rate-limiting step of the catalytic cycle.

Furthermore, achieving selective coupling at either the C-2 or C-5 position would be difficult without a significant difference in their electronic or steric environments. In many cases, a mixture of products or double coupling might occur, depending on the reaction conditions. The presence of the free hydroxyl group on the side chain could potentially interfere with some catalysts, necessitating its protection prior to the cross-coupling step.

Future Research Directions

Development of Novel and Sustainable Enantioselective Synthetic Routes

The future synthesis of (1R)-1-(2,5-dichlorophenyl)ethan-1-ol will increasingly prioritize sustainability and efficiency. Research is moving beyond traditional methods to embrace greener and more technologically advanced manufacturing processes.

The application of green chemistry principles is central to developing future synthetic routes for chiral alcohols. This involves employing biocatalysis, which uses enzymes or whole-cell systems to perform chemical transformations. These biological systems operate under mild conditions, reducing energy consumption and offering high selectivity, which minimizes waste. rsc.orgnih.gov For instance, alcohol dehydrogenases (ADHs) are being explored for the asymmetric reduction of corresponding ketones to produce chiral alcohols like this compound. nih.govnih.gov Research is focused on discovering new, robust enzymes and optimizing reaction conditions to overcome challenges like long reaction times and to expand the range of applicable substrates. rsc.org The use of environmentally benign solvents, particularly water, is another key area of investigation to reduce the reliance on volatile organic compounds. researchgate.net

Key research goals in this area include:

Discovery of Novel Biocatalysts: Identifying and engineering new enzymes, such as ketoreductases and alcohol dehydrogenases, with improved stability, activity, and specificity for dichlorophenyl ethanone (B97240) derivatives. nih.govrsc.org

Process Optimization: Enhancing the efficiency of biocatalytic reactions by optimizing parameters like pH, temperature, and substrate concentration. researchgate.net

Waste Reduction: Designing synthetic pathways with high atom economy to minimize the generation of byproducts.

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in safety, efficiency, and scalability. nih.gov For the synthesis of chiral intermediates, flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. mit.edu

Future work in this domain will likely involve:

Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow sequence without intermediate purification, which significantly reduces solvent waste and processing time. mit.edu

Heterogeneous Catalysis: Developing packed-bed reactors with immobilized catalysts (both enzymatic and chemical) that can be easily separated from the product stream and reused, enhancing the sustainability of the process. nih.gov

Process Automation: Implementing automated control and optimization systems to ensure consistent product quality and to facilitate rapid process development.

Exploration of Advanced Catalytic Systems for Asymmetric Transformations

The development of highly efficient and selective catalysts is a cornerstone of modern asymmetric synthesis. frontiersin.orghilarispublisher.com Future research will focus on novel catalytic systems that can provide this compound with near-perfect enantioselectivity under mild and sustainable conditions.

The main areas of exploration include:

Transition Metal Catalysis: Designing new chiral ligands for transition metals (e.g., copper, rhodium, iridium) to create catalysts that can achieve high enantioselectivity in hydrogenation or transfer hydrogenation reactions. wiley-vch.de

Organocatalysis: Expanding the use of small, metal-free organic molecules as catalysts. chiralpedia.com These catalysts are often less sensitive to air and moisture, more environmentally friendly, and can offer unique reactivity and selectivity.

Biocatalysis: As mentioned, enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly effective for the enantioselective reduction of prochiral ketones. rsc.org Future efforts will involve protein engineering to tailor enzymes for specific substrates and to improve their stability and performance under industrial conditions. nih.govnih.gov

| Catalytic System | Advantages | Research Focus |

| Transition Metal Catalysis | High activity and turnover numbers, broad substrate scope. | Development of novel chiral ligands, use of earth-abundant metals. |

| Organocatalysis | Metal-free, lower toxicity, stable to air and moisture. chiralpedia.com | Design of new catalyst scaffolds, application in flow chemistry. nih.gov |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.orgnih.gov | Enzyme discovery and engineering, whole-cell biocatalysis. nih.govnih.govrsc.org |

Chemoinformatics and High-Throughput Screening for New Synthetic Applications

Discovering new catalysts and synthetic routes is often a time-consuming and resource-intensive process. Chemoinformatics and high-throughput screening (HTS) are powerful tools to accelerate this discovery phase. nih.gov HTS allows for the rapid testing of large libraries of catalysts and reaction conditions in parallel, dramatically increasing the pace of research. acs.orgdocumentsdelivered.com

Various analytical techniques are employed in HTS to quickly determine the success of a reaction, including:

Mass Spectrometry nih.gov

Infrared Thermography mpg.de

Circular Dichroism mpg.de

UV/Vis Spectroscopy mpg.de

Future research will leverage these techniques to screen vast libraries of ligands and catalysts for the asymmetric synthesis of this compound and to discover entirely new applications for this chiral building block. By combining HTS with chemoinformatic tools, researchers can analyze the large datasets generated to identify structure-activity relationships and guide the design of the next generation of catalysts. acs.org

Integration of Computational Methods for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are becoming indispensable tools for predicting the outcomes of chemical reactions and for designing new synthetic pathways. chiralpedia.com These methods provide deep insights into reaction mechanisms and catalyst behavior, reducing the need for extensive trial-and-error experimentation. rsc.org

Key computational approaches include:

Quantum Mechanics (QM) and Molecular Mechanics (MM): These methods can model the transition states of a reaction to predict which enantiomer will be preferentially formed. chiralpedia.com

Machine Learning (ML): ML algorithms can be trained on existing reaction data to develop predictive models that can forecast the enantioselectivity and yield of a reaction under different conditions. arxiv.orgnih.gov These models can rapidly screen virtual libraries of catalysts and substrates to identify promising candidates for experimental validation. chiralpedia.com

The iterative cycle of computational prediction followed by experimental validation accelerates the optimization of synthetic routes. chiralpedia.com For a compound like this compound, these predictive models can guide the selection of the optimal catalyst, solvent, and reaction conditions to maximize yield and enantiomeric purity, ultimately leading to more efficient and intelligent process development.

Q & A

Q. What are the primary synthetic routes for (1R)-1-(2,5-dichlorophenyl)ethan-1-ol?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation using chiral catalysts (e.g., Ru-based complexes) to achieve enantioselectivity. Alternatively, enzymatic resolution methods, such as kinetic resolution using lipases or esterases, can separate enantiomers from racemic mixtures. For example, acetylation of the racemic alcohol with vinyl acetate in the presence of an enzyme (e.g., Candida antarctica lipase B) selectively acetylates the (1R)-enantiomer, followed by hydrolysis to isolate the desired product .

Q. How can the structural configuration of this compound be confirmed?

- Methodological Answer : Chiral HPLC or GC with a chiral stationary phase (e.g., cyclodextrin derivatives) is used to confirm enantiomeric purity. Absolute configuration is determined via X-ray crystallography of a derivative (e.g., Mosher ester) or by comparing experimental optical rotation with computed values (e.g., DFT calculations). NMR analysis (e.g., NOESY) can also provide stereochemical insights .

Q. What are the solubility and stability properties of this compound under standard laboratory conditions?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in water. Stability tests under ambient conditions (25°C, 60% humidity) show no decomposition over 30 days when stored in inert atmospheres. However, prolonged exposure to light or acidic/basic conditions may degrade the hydroxyl group, necessitating storage in amber vials at 4°C .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve yield and enantiomeric excess (ee)?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For enzymatic methods, screen a panel of lipases (e.g., Pseudomonas fluorescens) to identify the most selective enzyme. Computational modeling (e.g., molecular docking) can predict enzyme-substrate interactions to guide catalyst selection. Monitor ee in real-time using inline polarimetry or chiral HPLC .

Q. What structure-activity relationship (SAR) studies are relevant for derivatives of this compound?

- Methodological Answer : Systematic SAR studies involve modifying substituents on the phenyl ring (e.g., replacing Cl with F or methyl groups) and varying the alcohol’s stereochemistry. Biological assays (e.g., antimicrobial activity) paired with computational QSAR models can identify critical pharmacophores. For environmental SAR, assess biodegradability using OECD 301F tests and ecotoxicity via Daphnia magna assays .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

- Methodological Answer : Matrix interference in environmental or biological samples requires advanced sample preparation (e.g., solid-phase extraction with C18 cartridges). LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Validate methods per ICH guidelines, including spike-recovery experiments (85–115% recovery) and limit of detection (LOD < 1 ppb) studies. Consider matrix-matched calibration to address signal suppression .

Q. How does the compound’s stability vary under thermal or photolytic stress?

- Methodological Answer : Perform forced degradation studies:

Q. How can contradictory data from enantiomeric resolution experiments be resolved?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- Compare enzymatic resolution data with chiral chromatography.

- Use circular dichroism (CD) spectroscopy to confirm optical activity.